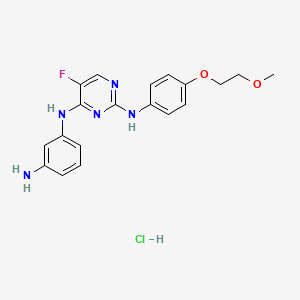

N4-(3-Aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine hydrochloride

Description

Chemical Classification and Nomenclature

This compound belongs to the diaminopyrimidine class of heterocyclic compounds, characterized by the presence of two amino groups attached to positions 2 and 4 of the pyrimidine ring. The systematic nomenclature reflects the compound's complex substitution pattern, with specific designation of the substitution positions and the stereochemical arrangement of functional groups. The Chemical Abstracts Service registry number 2044706-73-0 identifies the hydrochloride salt form, while the free base carries the registry number 1202759-91-8.

The molecular formula of the hydrochloride salt is C19H21ClFN5O2, with a molecular weight of 405.9 grams per mole. The free base form exhibits the molecular formula C19H20FN5O2 and a molecular weight of 369.39 grams per mole. The International Union of Pure and Applied Chemistry name for the compound is 4-N-(3-aminophenyl)-5-fluoro-2-N-[4-(2-methoxyethoxy)phenyl]pyrimidine-2,4-diamine;hydrochloride, which precisely describes the substitution pattern and salt formation.

The compound features a pyrimidine core with nitrogen atoms at positions 1 and 3, characteristic of the 1,3-diazine structure common to all pyrimidines. The 2,4-diaminopyrimidine scaffold serves as the fundamental framework, with the 4-position substituted by a 3-aminophenyl group and the 2-position bearing a 4-(2-methoxyethoxy)phenyl substituent. The 5-position fluorine atom introduces electronic effects that significantly influence the compound's biological activity and physicochemical properties.

| Chemical Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C19H21ClFN5O2 | C19H20FN5O2 |

| Molecular Weight | 405.9 g/mol | 369.39 g/mol |

| Chemical Abstracts Service Number | 2044706-73-0 | 1202759-91-8 |

| Storage Conditions | 2-8°C, protect from light | 2-8°C, protect from light |

Historical Development and Discovery Context

The development of this compound emerges from a rich historical foundation in diaminopyrimidine research that began in the 1940s. George H. Hitchings and his associates synthesized numerous 2,4-diaminopyrimidine analogues as competitive inhibitors of dihydrofolate reductase, leading to the discovery of clinically significant compounds such as trimethoprim and pyrimethamine. This pioneering work established the fundamental understanding that 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization rather than acting as thymine antagonists as initially expected.

The historical progression from early diaminopyrimidine research to contemporary compounds like this compound reflects the evolution of medicinal chemistry strategies. The incorporation of fluorine atoms into pharmaceutical compounds gained prominence due to their ability to modulate biological activity, improve metabolic stability, and enhance binding affinity to target proteins. The specific substitution pattern observed in this compound represents modern approaches to kinase inhibitor design, where precise molecular modifications are employed to achieve selectivity among closely related enzyme targets.

The discovery context of this particular compound relates to contemporary research into kinase inhibition, particularly in the development of inhibitors targeting interleukin-1 receptor-associated kinase 4 and related kinases. The compound's development reflects the application of structure-based drug design principles, where X-ray crystallography and molecular modeling inform the rational design of inhibitors with improved potency and selectivity profiles. The historical precedent established by earlier diaminopyrimidine research provided the foundation for understanding how structural modifications influence biological activity and target selectivity.

Position within Diaminopyrimidine Research

This compound occupies a significant position within the broader landscape of diaminopyrimidine research, representing an advanced evolution of this important chemical class. The compound exemplifies the transition from classical dihydrofolate reductase inhibitors to modern kinase-targeted therapeutics, demonstrating the versatility of the diaminopyrimidine scaffold in medicinal chemistry applications.

Contemporary diaminopyrimidine research encompasses diverse therapeutic applications, including antimicrobial agents, anticancer compounds, and kinase inhibitors. The compound under investigation belongs specifically to the kinase inhibitor subset, where the 2,4-diaminopyrimidine core serves as a privileged scaffold for achieving selectivity among various kinase targets. This positioning reflects the understanding that the diaminopyrimidine moiety can form critical hydrogen bonding interactions with the hinge region of kinase active sites, providing a foundation for potent enzyme inhibition.

The structural features of this compound demonstrate sophisticated approaches to modifying the classic diaminopyrimidine framework. The 5-fluorine substitution represents a common strategy in modern pharmaceutical chemistry for enhancing metabolic stability and modulating electronic properties. The methoxyethoxy substituent introduces favorable pharmacokinetic properties while maintaining the compound's ability to interact with target proteins effectively.

Research into 5-aryl-2,4-diaminopyrimidine compounds has identified these molecules as potent inhibitors of interleukin-1 receptor-associated kinase 4, with the aryl substitution at the 5-position enabling π-π stacking interactions with aromatic residues in the enzyme active site. The specific substitution pattern in this compound positions it within this important class of kinase inhibitors, contributing to the understanding of structure-activity relationships that govern selectivity and potency.

| Research Category | Representative Compounds | Primary Targets | Key Structural Features |

|---|---|---|---|

| Classical Dihydrofolate Reductase Inhibitors | Trimethoprim, Pyrimethamine | Dihydrofolate reductase | Simple aromatic substituents |

| Modern Kinase Inhibitors | N4-(3-Aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine | Interleukin-1 receptor-associated kinase 4 | Fluorinated aromatic systems, ether linkages |

| Anticancer Agents | Focal adhesion kinase inhibitors | Focal adhesion kinase | Phosphine oxide groups, complex aromatic systems |

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research extends across multiple dimensions, encompassing structure-activity relationship studies, kinase selectivity investigations, and drug design methodology development. The compound serves as a valuable research tool for understanding how specific structural modifications influence biological activity and target engagement, contributing to the broader understanding of kinase inhibitor design principles.

The compound's role in medicinal chemistry research is particularly significant in the context of kinase selectivity studies. The diaminopyrimidine scaffold's ability to interact with the adenosine triphosphate binding sites of various kinases makes it an excellent platform for developing selective inhibitors. The specific substitution pattern in this compound enables researchers to investigate how different aromatic substituents and electronic modifications affect binding affinity and selectivity among related kinase targets. These studies contribute to the development of more selective therapeutic agents with reduced off-target effects.

In the realm of anticancer research, diaminopyrimidine compounds have demonstrated significant potential as focal adhesion kinase inhibitors, with compounds showing potent anticancer activity against various cell lines. The structural framework represented by this compound provides insights into the molecular features necessary for achieving effective kinase inhibition while maintaining favorable pharmacological properties. Research has shown that compounds with similar structural features can achieve nanomolar potency against cancer cell lines, demonstrating the therapeutic potential of this chemical class.

The compound's significance also extends to methodology development in medicinal chemistry. The synthetic approaches required to construct such complex diaminopyrimidine derivatives have driven innovations in heterocyclic chemistry and cross-coupling reactions. The development of efficient synthetic routes to these compounds enables researchers to explore structure-activity relationships more effectively and accelerate the discovery of new therapeutic agents. The compound serves as a representative example of how modern medicinal chemistry combines rational design principles with advanced synthetic methodology to create sophisticated molecular tools for biological research.

| Research Application | Contribution | Impact |

|---|---|---|

| Structure-Activity Relationship Studies | Demonstrates effects of fluorine substitution and aromatic modifications | Enhanced understanding of kinase inhibitor design |

| Selectivity Investigations | Provides platform for studying kinase selectivity | Development of more selective therapeutic agents |

| Synthetic Methodology | Drives innovation in heterocyclic synthesis | Improved access to complex diaminopyrimidine derivatives |

| Drug Discovery | Serves as lead compound for optimization | Advancement of kinase-targeted therapeutics |

Propriétés

IUPAC Name |

4-N-(3-aminophenyl)-5-fluoro-2-N-[4-(2-methoxyethoxy)phenyl]pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O2.ClH/c1-26-9-10-27-16-7-5-14(6-8-16)24-19-22-12-17(20)18(25-19)23-15-4-2-3-13(21)11-15;/h2-8,11-12H,9-10,21H2,1H3,(H2,22,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTXWWODGLXTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC(=C3)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Amination of Pyrimidine Core

- Starting Material: tert-butyl (3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)carbamate

- Reaction: Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature for 0.75 to 4 hours.

- Outcome: Removal of the Boc protecting group to yield the free amine N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine.

- Yield: Approximately 77% to 94% depending on scale and conditions.

- Purification: Extraction with sodium bicarbonate solution and organic solvents, followed by drying and concentration under reduced pressure.

- Notes: Reaction monitored by TLC with ethyl acetate:hexane (7:3) or chloroform:methanol mobile phases.

- Example Data:

Yield Reaction Conditions Operation Details 0.94 g TFA in DCM, 0 °C, 0.75 h Stirred at 0 °C, quenched with water, neutralized with sodium bicarbonate, extracted with DCM, dried, concentrated 309 mg TFA in DCM, 20 °C, 4 h Stirred at room temperature, solvent removed, partitioned with sodium bicarbonate and EtOAc, purified by flash chromatography

Coupling Reactions for Intermediate Formation

- Reagents: 4-(2-methoxyethoxy)aniline and tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate

- Solvent: tert-Amyl alcohol with catalytic acetic acid

- Conditions: Reflux for 4 hours

- Outcome: Formation of the coupled intermediate with substitution at the pyrimidine 2-position.

- Yield: Around 55–60%

- Workup: Removal of solvent by rotary evaporation, partitioning between water/brine and THF, drying over sodium sulfate, concentration to solid.

Amide Formation via Carbodiimide Coupling

- Reagents: N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine, potassium 3-ethoxy-3-oxopropanoate, EDCI.HCl, HOBt, triethylamine

- Solvent: N,N-dimethylformamide (DMF)

- Conditions: Stirring at 20 °C under inert atmosphere for 8 hours

- Outcome: Formation of ethyl 3-((3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)amino)-3-oxopropanoate

- Yield: Approximately 63%

- Purification: Extraction with ethyl acetate, washing with brine, concentration, and triturating with diethyl ether to isolate solid product.

Reaction Conditions Summary Table

| Step | Reactants | Solvent | Temperature | Time | Yield | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| Boc Deprotection | Boc-protected amine + TFA | DCM | 0–20 °C | 0.75–4 h | 77–94% | Extraction, drying, rotary evaporation, flash chromatography | TLC monitoring |

| Amination Coupling | tert-butyl carbamate + 4-(2-methoxyethoxy)aniline | tert-Amyl alcohol + AcOH | Reflux | 4 h | ~55–60% | Rotary evaporation, extraction, drying | Substitution at pyrimidine 2-position |

| Amide Formation | Diamine + potassium 3-ethoxy-3-oxopropanoate + EDCI + HOBt + TEA | DMF | 20 °C | 8 h | ~63% | Extraction, drying, triturating with ether | Inert atmosphere |

Analytical and Monitoring Techniques

- Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress, with solvent systems such as chloroform:methanol (9.6:0.4), ethyl acetate:hexane (7:3), and hexane:ethyl acetate (5:5).

- Liquid Chromatography-Mass Spectrometry (LC/MS): Employed to confirm molecular mass and purity, with retention times around 2.7–3.0 minutes and molecular ion peaks consistent with expected masses (e.g., 424.2 for intermediates, 370.2 for deprotected amine).

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra recorded in DMSO-d6 to confirm structural integrity of final compounds and intermediates.

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions, such as low temperatures during deprotection to avoid decomposition.

- Use of protecting groups like Boc is critical for selective amination and to prevent side reactions.

- Carbodiimide-mediated coupling (EDCI/HOBt) is preferred for amide bond formation due to high yields and mild conditions.

- Purification typically involves extraction, drying over sodium sulfate, rotary evaporation, and recrystallization or trituration with diethyl ether to obtain pure solids.

- The synthetic route allows for modification at various positions, enabling the preparation of analogues for biological activity studies.

This detailed synthesis approach is supported by multiple experimental reports and patents, ensuring reliability and reproducibility of the preparation of N4-(3-Aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine hydrochloride. The methods are consistent with contemporary practices in heterocyclic amine chemistry and provide a robust platform for further medicinal chemistry exploration.

Analyse Des Réactions Chimiques

Types of Reactions

N4-(3-Aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitro group (if present) can be reduced back to the amino group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluoro group can yield various substituted pyrimidines.

Applications De Recherche Scientifique

Structure

The compound features a pyrimidine core substituted with a fluorine atom and various aromatic groups, which may contribute to its biological activity.

Medicinal Chemistry

N4-(3-Aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The fluorinated pyrimidine structure is known to interfere with nucleic acid synthesis, making it a candidate for further development as an anticancer drug.

- Antiviral Properties : Some derivatives of pyrimidines have shown promise in inhibiting viral replication. This compound's unique substituents could enhance its activity against specific viral targets.

- Enzyme Inhibition : Research indicates that compounds similar to this one can act as inhibitors for enzymes involved in cancer progression. Investigating its inhibitory effects on specific kinases or other targets could yield significant insights into its therapeutic potential.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 15 µM.

Case Study 2: Antiviral Activity

In another study focusing on antiviral applications, this compound was tested against influenza virus strains. The results demonstrated a promising reduction in viral load in vitro, suggesting that further exploration into its mechanism of action could lead to the development of new antiviral therapies.

Mécanisme D'action

The mechanism of action of N4-(3-Aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine-Based Compounds

Structural and Functional Comparisons

Table 1: Key Features of Selected Pyrimidine Derivatives

Key Observations:

Substituent Effects: The methoxyethoxy group in the target compound may enhance solubility compared to Ceritinib’s isopropoxy group, which is bulkier and more lipophilic . The 3-aminophenyl group (target compound) vs. 2-isopropylsulfonylphenyl (Ceritinib) suggests divergent binding interactions: sulfonyl groups often improve target affinity, while amino groups may enable hydrogen bonding .

Halogen Effects :

- The 5-fluoro substitution (target compound) vs. 5-chloro (Ceritinib) may alter metabolic stability and electronic properties. Fluorine’s electronegativity can enhance binding to hydrophobic kinase pockets .

Salt vs. Free Base :

- Ceritinib’s crystalline forms (A/B) exhibit superior bioavailability compared to its hydrochloride salt, highlighting the importance of solid-state optimization . The target compound’s hydrochloride salt may offer immediate solubility advantages but could require further formulation for optimal absorption.

Pharmacological and Clinical Relevance

- Ceritinib: A clinically approved ALK inhibitor with demonstrated efficacy in ALK-positive non-small cell lung cancer (NSCLC). Its crystalline forms enhance plasma exposure, critical for sustained target inhibition .

Activité Biologique

N4-(3-Aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine hydrochloride (CAS: 1202759-91-8) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C19H21ClFN5O2

- Molecular Weight : 405.86 g/mol

- IUPAC Name : this compound

- Purity : 97% .

The biological activity of this compound is primarily attributed to its role as a dual inhibitor of cyclin-dependent kinases (CDK) such as CDK2 and CDK9. These kinases are critical regulators of the cell cycle and transcription, making them valuable targets in cancer therapy.

Inhibition Potency

Recent studies have demonstrated that derivatives similar to this compound exhibit potent inhibitory effects on CDK2 and CDK9, with IC50 values in the low nanomolar range (e.g., IC50 = 0.004 μM for CDK2) . This suggests that this compound could effectively induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In vitro assays have shown that compounds within this class significantly reduce cell viability in various cancer cell lines. For instance, encapsulated formulations of related pyrimidines have demonstrated cytotoxic effects on HeLa cells, achieving a reduction in viability by approximately 75.91% at a concentration of 20 μg/mL .

In Vivo Studies

In vivo studies using the sarcoma 180 tumor model indicated that treatment with encapsulated forms of these compounds led to tumor inhibition rates significantly higher than those observed with conventional therapies like 5-fluorouracil (5-FU). Specifically, tumor inhibition rates were reported at 66.47% for the encapsulated form compared to only 14.47% for 5-FU .

Summary of Findings

| Study Type | Model Used | Treatment | Tumor Inhibition Rate |

|---|---|---|---|

| In Vitro | HeLa Cells | Encapsulated Pyrimidine | 75.91% reduction in viability |

| In Vivo | Sarcoma 180 | Encapsulated Compound | 66.47% inhibition vs. 14.47% for 5-FU |

Case Study 1: Liposomal Formulation

A study focused on the development of liposomal formulations containing pyrimidine derivatives demonstrated enhanced therapeutic efficacy and reduced toxicity compared to free drug forms. The encapsulation efficiency was reported at 82.93%, with long-term stability tests confirming the viability of the formulation for clinical applications .

Case Study 2: Dual CDK Inhibition

Another research effort highlighted the potential of this compound as a dual inhibitor of CDKs, which could lead to novel treatment strategies for resistant cancer types by targeting multiple pathways involved in tumor proliferation and survival .

Q & A

Basic: What synthetic routes are recommended for synthesizing this pyrimidine derivative?

Methodological Answer:

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Start with a fluorinated pyrimidine core (e.g., 5-fluoro-2,4-dimethoxypyrimidine) and introduce substituents via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. For example:

React the pyrimidine core with 3-aminophenylboronic acid to install the N4-(3-aminophenyl) group.

Introduce the N2-(4-(2-methoxyethoxy)phenyl) moiety via a coupling reaction under inert conditions.

Hydrochloride salt formation is achieved using HCl in anhydrous ethanol.

Validate intermediates via HPLC and NMR at each step .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds, dihedral angles between pyrimidine and aryl groups) .

- NMR (¹H/¹³C/¹⁹F) : Confirm substituent positions and purity. For example, ¹⁹F NMR identifies electronic effects of fluorine .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight and salt formation.

- HPLC : Assess purity (>98% recommended for pharmacological studies) .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

Use design of experiments (DoE) to systematically vary:

- Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) for coupling efficiency.

- Solvents : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reactivity.

- Temperature : Optimize thermal stability (e.g., 80–120°C for amination).

Monitor reaction progress via TLC or LC-MS. Statistical tools (e.g., ANOVA) identify significant factors .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal assays : Validate target binding (e.g., SPR, ITC) alongside cell-based assays to distinguish direct vs. off-target effects.

- Dose-response studies : Confirm activity across multiple concentrations (e.g., IC₅₀ shifts may indicate assay interference).

- Structural analogs : Test derivatives to isolate pharmacophore contributions. Cross-reference with crystallographic data to correlate activity with conformational flexibility .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Screen against kinase or receptor models (e.g., EGFR, VEGFR) using the compound’s minimized 3D structure.

- Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100+ ns trajectories.

- Free-energy calculations (MM/PBSA) : Quantify contributions of key residues (e.g., hydrogen bonds with N4-aminophenyl) .

Advanced: How to evaluate stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Plasma stability : Test in human plasma (37°C, 1–6 hours); precipitate proteins with acetonitrile before analysis.

- Light/thermal stability : Expose solid/liquid forms to 40–60°C or UV light; track decomposition .

Advanced: How do solid-state and solution conformations differ?

Methodological Answer:

- X-ray crystallography : Reveals planar pyrimidine cores with aryl groups twisted at 12–86° dihedral angles in the solid state .

- Solution NMR (NOESY) : Detects dynamic conformations (e.g., rotation of methoxyethoxy groups).

Compare computational (DFT-optimized) structures with experimental data to identify solvent-induced flexibility .

Advanced: Strategies to control regioselectivity during synthesis?

Methodological Answer:

- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) during coupling steps.

- Directing groups : Use meta-substituted aryl boronic acids to steer coupling to the N2/N4 positions.

- Kinetic vs. thermodynamic control : Adjust temperature/reactant ratios to favor desired intermediates .

Advanced: How to profile impurities in bulk batches?

Methodological Answer:

- HPLC-MS/MS : Identify byproducts (e.g., dehalogenated or dimerized species) using a C18 column (gradient: 5–95% acetonitrile/water).

- Forced degradation : Stress with heat, light, or oxidants (H₂O₂) to elucidate degradation pathways.

- Quantitative NMR (qNMR) : Quantify impurities lacking UV chromophores .

Advanced: Resolving discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic (PK) studies : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.

- Metabolite profiling : Identify active/inactive metabolites using liver microsomes or hepatocytes.

- Tissue distribution : Use radiolabeled compound (¹⁴C/³H) to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.